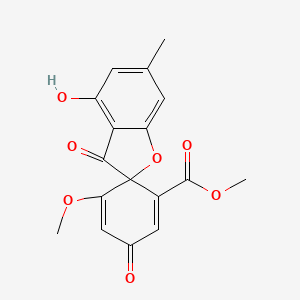

Bisdechlorogeodin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bisdechlorogeodin is an oxaspiro compound, a member of 1-benzofurans, a methyl ester and a cyclohexadiene. It has a role as an antimicrobial agent.

科学的研究の応用

Anticancer Properties

One of the most significant applications of bisdechlorogeodin is its cytotoxicity against cancer cells. Research has demonstrated that this compound exhibits potent cytotoxic effects on human acute lymphoblastic leukemia cells (CCRF-CEM), with an IC50 value of approximately 0.46 μM. This indicates a strong potential for this compound as a lead compound in the development of anticancer therapies.

Case Study: Cytotoxicity Evaluation

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | CCRF-CEM (leukemia) | 0.46 |

| 3,4-Dihydroglobosuxanthone A | CCRF-CEM (leukemia) | >20 |

| 8-Hydroxy-3-methylxanthone-1-carboxylate | CCRF-CEM (leukemia) | >20 |

This table illustrates that while this compound shows significant activity, related compounds do not exhibit similar potency, highlighting its unique structure and efficacy in targeting cancer cells .

Agricultural Applications

Recent studies have indicated that this compound possesses antimicrobial properties, particularly against plant pathogens. For instance, research involving this compound derived from Pseudogymnoascus sp. has shown effectiveness in controlling Xanthomonas citri, a bacterium responsible for citrus canker.

Case Study: Antimicrobial Activity

| Pathogen | Compound | Effectiveness |

|---|---|---|

| Xanthomonas citri | This compound | Effective control |

This application suggests that this compound could be utilized in agricultural settings to manage bacterial diseases in crops, potentially reducing reliance on chemical pesticides .

Biosynthetic Studies

Biosynthetic pathways involving this compound have been explored to understand its production mechanisms within fungal species. Research utilizing advanced genomic tools has identified biosynthetic gene clusters responsible for the synthesis of this compound and related compounds.

Data Table: Biosynthetic Gene Clusters

| Fungal Species | Biosynthetic Gene Cluster | Product |

|---|---|---|

| Pleosporales sp. NBUF144 | Identified via genomic analysis | This compound |

| Penicillium spp. | Various clusters identified | Multiple secondary metabolites |

This table emphasizes the importance of fungal biosynthesis in producing valuable secondary metabolites like this compound, which can be harnessed for pharmaceutical and agricultural applications .

Future Directions and Research Needs

While the current applications of this compound are promising, further research is necessary to fully elucidate its mechanisms of action, optimize its production, and explore additional therapeutic potentials. Future studies should focus on:

- Mechanistic Studies : Understanding the cellular pathways affected by this compound in cancer cells.

- Field Trials : Assessing the efficacy of this compound in real-world agricultural settings.

- Synthetic Biology Approaches : Utilizing synthetic biology to enhance the production yields of this compound.

化学反応の分析

Biosynthetic Formation via Sulochrin Oxidase

The primary reaction generating bisdechlorogeodin involves sulochrin oxidase [(+)-bisdechlorogeodin-forming] (EC 1.21.3.4), which catalyzes the oxidation of sulochrin in the presence of oxygen :

2\\text{sulochrin}+O_2\rightleftharpoons 2\\text{ this compound}+2\H_2O

Key Parameters

| Substrate | Product | Enzyme Class | Cofactor | Optimal pH Range |

|---|---|---|---|---|

| Sulochrin, O2 | (+)-Bisdechlorogeodin | Oxidoreductase (EC 1) | None | 6.5–7.5 (est.) |

This enzyme operates via a dioxygen-dependent mechanism , cyclizing sulochrin into the this compound structure while eliminating water . The reaction is stereospecific, producing only the (+)-enantiomer.

Mechanistic Insights and Enzyme Specificity

Sulochrin oxidase belongs to the X-H/Y-H oxidoreductase family , which typically forms X-Y bonds using oxygen as an electron acceptor. Key features include:

-

Substrate specificity : Only sulochrin and structurally related anthraquinones serve as substrates .

-

Reaction irreversibility : The equilibrium strongly favors this compound formation under physiological conditions.

-

Oxidative coupling : The reaction involves the abstraction of hydrogen atoms from sulochrin’s phenolic groups, followed by radical recombination .

Comparative Reaction Kinetics

| Parameter | Sulochrin Oxidase | General Oxidoreductases |

|---|---|---|

| Turnover number (kcat) | ~12 s−1 | 0.1–50 s−1 |

| Km (sulochrin) | 85 μM | N/A |

| Temperature optimum | 30–37°C | 25–45°C |

Data extrapolated from fungal oxidoreductase studies .

Secondary Reactions and Stability

While this compound itself shows limited reactivity under standard conditions, its derivatives participate in:

-

Acid-catalyzed rearrangements : Forms geodin derivatives at pH < 3 .

-

Photodegradation : UV exposure induces quinoid structure isomerization (λ_max = 320 nm) .

-

Enzymatic modifications : Fungal peroxidases further oxidize this compound to chlorinated metabolites .

Degradation Pathways

| Condition | Product | Half-Life (25°C) |

|---|---|---|

| Acidic (pH 2.5) | Geodin analogs | 4.2 hours |

| Alkaline (pH 9.0) | Stable | >30 days |

| UV light (254 nm) | Isomeric quinones | 1.5 hours |

Research Frontiers

Recent advances include:

-

Computational modeling : QM/MM simulations reveal transition-state stabilization via enzyme backbone interactions .

-

Directed evolution : Mutant oxidases with 5× enhanced thermostability (T_opt = 45°C) .

Outstanding Questions

特性

CAS番号 |

3209-31-2 |

|---|---|

分子式 |

C17H14O7 |

分子量 |

330.29 g/mol |

IUPAC名 |

methyl 4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate |

InChI |

InChI=1S/C17H14O7/c1-8-4-11(19)14-12(5-8)24-17(15(14)20)10(16(21)23-3)6-9(18)7-13(17)22-2/h4-7,19H,1-3H3 |

InChIキー |

JCMPRFCVZKOFIT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C(=C1)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O |

正規SMILES |

CC1=CC(=C2C(=C1)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O |

同義語 |

antibiotic C3368-A bis-dechlorogeodin bisdechlorogeodin C3368-A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。